molecular formula C12H10N2O3S B8684529 5-(Benzenesulfinyl)-2-nitroaniline CAS No. 54029-72-0

5-(Benzenesulfinyl)-2-nitroaniline

Cat. No. B8684529
Key on ui cas rn: 54029-72-0
M. Wt: 262.29 g/mol
InChI Key: AWPYQKOHIPZPFB-UHFFFAOYSA-N
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Patent
US04072696

Procedure details

10 G. of 1-amino-5-phenylthio-2-nitrobenzene in 100 ml. of acetic anhydride is treated with 0.25 ml. of concentrated sulfuric acid. The mixture is kept at 20°-25° C for 2 hours, then neutralized with sodium acetate and the solvent removed under vacuum. The residue is washed with water and methanol and dried. The resulting 1-acetamido-5-phenylthio-2-nitrobenzene is dissolved in 100 ml. of chloroform and treated at -30° C with a solution of peracetic acid (1 equivalent) in 10 ml. of methanol. The solution is warmed slowly to 20°-25° C and kept at the temperature for 12 hours, then washed successively with a solution of sodium bisulfite and a solution of sodium carbonate. Removal of the solvent leaves a gum which is treated with a mixture of 30 ml. of 5 N. sodium hydroxide and 60 ml. of methanol at 20°-25° C for 1 hour. Dilution with water followed by filtration of the product gives 1-amino-5-phenylsulfinyl-2-nitrobenzene which is purified by recrystallization from cyclohexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([S:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:5]=[CH:4][C:3]=1[N+:15]([O-:17])=[O:16].C(OC(=O)C)(=[O:20])C.S(=O)(=O)(O)O.C([O-])(=O)C.[Na+].C(OO)(=O)C.[OH-].[Na+]>CO.C(Cl)(Cl)Cl>[NH2:1][C:2]1[CH:7]=[C:6]([S:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:20])[CH:5]=[CH:4][C:3]=1[N+:15]([O-:17])=[O:16] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)SC1=CC=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
WASH
Type
WASH
Details
The residue is washed with water and methanol
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The resulting 1-acetamido-5-phenylthio-2-nitrobenzene is dissolved in 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
The solution is warmed slowly to 20°-25° C
WAIT
Type
WAIT
Details
kept at the temperature for 12 hours
Duration
12 h
WASH
Type
WASH
Details
washed successively with a solution of sodium bisulfite
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
leaves a gum which
ADDITION
Type
ADDITION
Details
is treated with a mixture of 30 ml
FILTRATION
Type
FILTRATION
Details
Dilution with water followed by filtration of the product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)S(=O)C1=CC=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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